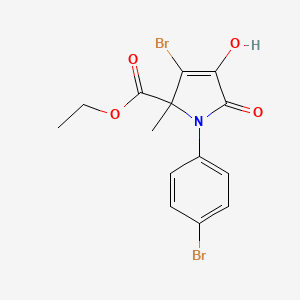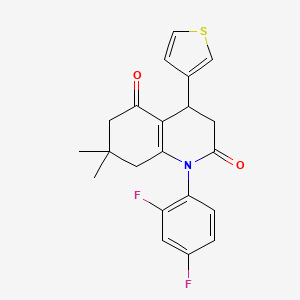
ethyl 3-bromo-1-(4-bromophenyl)-4-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-bromo-1-(4-bromophenyl)-4-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate is a complex organic compound with significant potential in various fields of scientific research. This compound features a pyrrole ring substituted with bromine atoms, a hydroxy group, and an ethyl ester group, making it a versatile molecule for chemical synthesis and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-1-(4-bromophenyl)-4-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by cyclization and esterification reactions. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like Lewis acids to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography, can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Ethyl 3-bromo-1-(4-bromophenyl)-4-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atoms can be reduced to hydrogen atoms under suitable conditions.
Substitution: The bromine atoms can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a de-brominated pyrrole derivative.
Substitution: Formation of various substituted pyrrole derivatives with different functional groups.
科学研究应用
Ethyl 3-bromo-1-(4-bromophenyl)-4-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用机制
The mechanism of action of ethyl 3-bromo-1-(4-bromophenyl)-4-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of bromine atoms and the hydroxy group can enhance its binding affinity and specificity towards certain biological targets.
相似化合物的比较
Similar Compounds
- Ethyl 3-bromo-1-(4-chlorophenyl)-4-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate
- Ethyl 3-bromo-1-(4-fluorophenyl)-4-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate
- Ethyl 3-bromo-1-(4-methylphenyl)-4-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate
Uniqueness
Ethyl 3-bromo-1-(4-bromophenyl)-4-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate is unique due to the presence of two bromine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of bromine atoms with the hydroxy and ester groups provides a distinct chemical profile that can be leveraged for various synthetic and research applications.
属性
分子式 |
C14H13Br2NO4 |
|---|---|
分子量 |
419.06 g/mol |
IUPAC 名称 |
ethyl 3-bromo-1-(4-bromophenyl)-4-hydroxy-2-methyl-5-oxopyrrole-2-carboxylate |
InChI |
InChI=1S/C14H13Br2NO4/c1-3-21-13(20)14(2)11(16)10(18)12(19)17(14)9-6-4-8(15)5-7-9/h4-7,18H,3H2,1-2H3 |
InChI 键 |
VQQMGUCZBRHKOO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(C(=C(C(=O)N1C2=CC=C(C=C2)Br)O)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-2-[4-(naphthalen-1-yl)piperazin-1-yl]-5-[4-(propan-2-yloxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B15005098.png)
![(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone](/img/structure/B15005102.png)
amino}acetamide](/img/structure/B15005104.png)
![5-amino-3-[(Z)-1-cyano-2-{4-[(4-fluorobenzyl)oxy]-3,5-dimethoxyphenyl}ethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B15005124.png)
![Propionamide, N-[4-(chlorodifluoromethoxy)phenyl]-3-pyrrolidin-1-yl-](/img/structure/B15005130.png)
![9,9-dimethyl-12-(naphthalen-1-yl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B15005132.png)
![3-amino-N-[(2-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15005140.png)
![4-chloro-N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B15005142.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B15005144.png)
![Ethyl 4-(3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(4-ethoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-YL)benzoate](/img/structure/B15005150.png)

![11-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15005154.png)
![6',6'-Dimethyl-2'-(methylsulfanyl)-4-(thiophen-2-YL)-3,4,5',6'-tetrahydro-3'H-spiro[1-benzopyran-2,4'-pyrimidine]-7,8-diol](/img/structure/B15005158.png)
![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B15005164.png)
